molecular formula C38H70O4 B1238582 18:1 Ethylene Glycol CAS No. 928-24-5

18:1 Ethylene Glycol

Cat. No.: B1238582
CAS No.: 928-24-5
M. Wt: 591 g/mol
InChI Key: NKSOSPOXQKNIKJ-CLFAGFIQSA-N
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Description

18:1 Ethylene Glycol, also known as polyethylene glycol dioleate, is a nonionic surfactant and emulsifier. It is a fatty acid ester derived from oleic acid and polyethylene glycol. This compound is widely used in various industries due to its excellent emulsifying, dispersing, and solubilizing properties .

Preparation Methods

18:1 Ethylene Glycol is typically synthesized through the esterification of polyethylene glycol with oleic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve heating the reactants to a temperature range of 150-200°C under reduced pressure to remove water formed during the reaction .

In industrial production, the process is scaled up using large reactors with precise control over temperature, pressure, and reactant ratios to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

18:1 Ethylene Glycol can undergo various chemical reactions, including:

Scientific Research Applications

18:1 Ethylene Glycol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of polyoxyethylene dioleate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to form stable emulsions and dispersions. The polyoxyethylene chains in the molecule provide hydrophilic properties, while the dioleate groups provide hydrophobic properties, making it an effective surfactant .

In biological systems, polyoxyethylene dioleate can interact with cell membranes and proteins, enhancing the permeability and solubility of various compounds. This interaction is crucial in pharmaceutical applications where it helps in the delivery of drugs across biological barriers .

Comparison with Similar Compounds

18:1 Ethylene Glycol is similar to other nonionic surfactants such as:

Properties

IUPAC Name

2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate
Source PubChem
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InChI

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSOSPOXQKNIKJ-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O4
Source PubChem
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DSSTOX Substance ID

DTXSID40858840
Record name Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate
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Molecular Weight

591.0 g/mol
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Physical Description

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS]
Record name Polyoxyethylene dioleate
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CAS No.

928-24-5, 9005-07-6
Record name 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate
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Record name Dioleoyl ethylene glycol
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Record name Polyoxyethylene dioleate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-
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Record name 1,2-ethanediyl dioleate
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Record name Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]
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Record name ETHYLENE GLYCOL DIOLEATE
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Record name Polyoxyethylene dioleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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